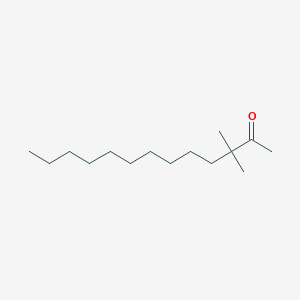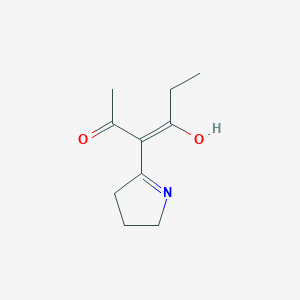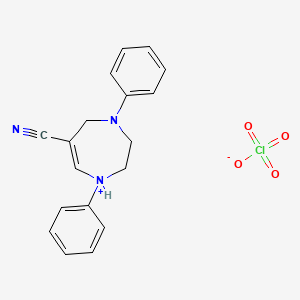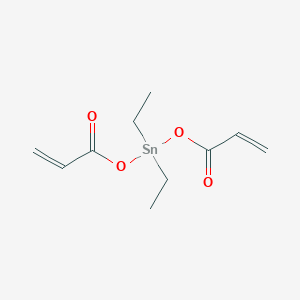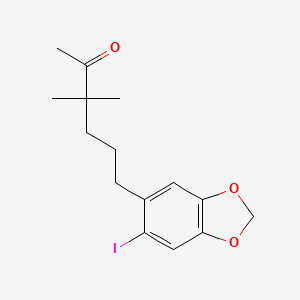
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one is a complex organic compound characterized by the presence of an iodine atom, a benzodioxole ring, and a dimethylhexanone moiety
Vorbereitungsmethoden
The synthesis of 6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the iodination of a benzodioxole derivative, followed by the introduction of the dimethylhexanone group through a series of organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Wissenschaftliche Forschungsanwendungen
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in biochemical studies to investigate the interactions of iodine-containing molecules with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one involves its interaction with molecular targets and pathways within biological systems. The iodine atom and benzodioxole ring may play crucial roles in binding to specific enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one include:
(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl formate: Shares the benzodioxole and iodine features but differs in the functional groups attached.
N-[(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl]aniline: Contains a similar core structure with variations in the attached groups.
Eigenschaften
CAS-Nummer |
62518-48-3 |
|---|---|
Molekularformel |
C15H19IO3 |
Molekulargewicht |
374.21 g/mol |
IUPAC-Name |
6-(6-iodo-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one |
InChI |
InChI=1S/C15H19IO3/c1-10(17)15(2,3)6-4-5-11-7-13-14(8-12(11)16)19-9-18-13/h7-8H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
XKBFYCGIKYJBCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)CCCC1=CC2=C(C=C1I)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


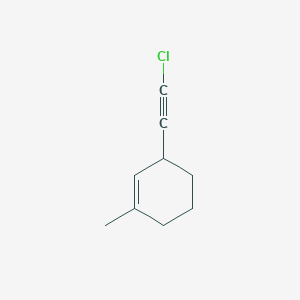
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
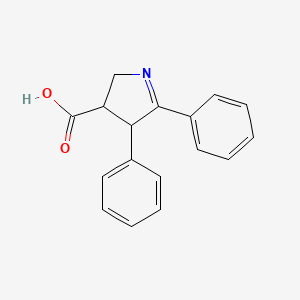
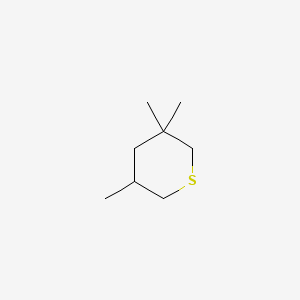
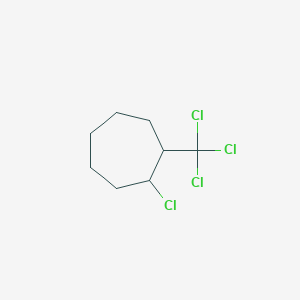
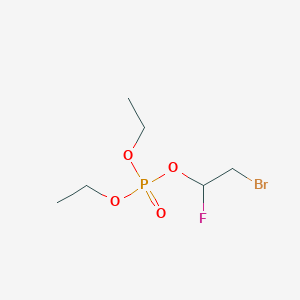

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
